molecular formula C19H16N4O B15218024 2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]acetamide CAS No. 827318-36-5

2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]acetamide

Cat. No.: B15218024
CAS No.: 827318-36-5
M. Wt: 316.4 g/mol
InChI Key: VTMVTBKZVSEESX-UHFFFAOYSA-N
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Description

2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]acetamide is a synthetic small molecule featuring a hybrid heterocyclic scaffold. Its structure combines an indole core substituted with a pyrazole moiety at the 2-position and an acetamide group at the 5-position, linked to a phenyl ring. This compound is of interest in medicinal chemistry due to the pharmacological relevance of indole-pyrazole hybrids, which are known to interact with biological targets such as kinases, neurotransmitter receptors, and enzymes involved in inflammation or cancer pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the initial formation of the pyrazole ring, followed by the construction of the indole moiety, and finally, the acetamide linkage.

    Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.

    Formation of Indole Moiety: The indole ring is often synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Acetamide Linkage: The final step involves the coupling of the pyrazole and indole intermediates through an acetamide linkage, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Synthetic Pathway and Key Reactions

The compound is synthesized through a multi-step protocol involving sequential ring formation and coupling reactions:

Reaction StepReagents/ConditionsOutcomeSource
Pyrazole ring formationHydrazines + 1,3-diketones (acidic/basic)Cyclization to form pyrazole moiety
Indole core constructionFischer indole synthesis or Buchwald–HartwigSubstituted indole formation
Acetamide linkageSteglich esterification (EDC, DMAP, CH₂Cl₂)Coupling of acetic acid to indole-pyrrole

Functional Group Reactivity

The compound undergoes reactions at three primary sites:

Acetamide Group

  • Hydrolysis :

    • Acidic : Cleavage to yield phenylacetic acid and amine derivatives.

    • Basic : Forms carboxylate salts under strong alkaline conditions.

    • Conditions : HCl/H₂O (pH < 3) or NaOH/EtOH (pH > 10).

Pyrazole Ring

  • Electrophilic Substitution :

    • Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at position 3.

    • Halogenation : Br₂/FeBr₃ produces brominated derivatives (e.g., 3-bromo-pyrazole).

  • Coordination Chemistry : Acts as a ligand for transition metals (e.g., Zn²⁺, Cu²⁺) via nitrogen lone pairs.

Indole Moiety

  • Electrophilic Aromatic Substitution :

    • Sulfonation : H₂SO₄/SO₃ at 80°C introduces sulfonic acid groups.

    • Oxidation : KMnO₄/H₂O selectively oxidizes the indole’s C2–C3 bond to form oxindole derivatives.

Derivatization Studies

Derivatives are synthesized to enhance pharmacological properties:

Derivative TypeReaction ProtocolKey ModificationBiological Impact
N-Alkylated analogs Alkyl halides + K₂CO₃ (DMF, 60°C)Methyl/ethyl groups at acetamide NImproved metabolic stability
Halogenated pyrazoles Br₂/CCl₄ (0°C, 2 hr)Bromine at pyrazole C3Enhanced receptor binding
Sulfonated indoles H₂SO₄/SO₃ (80°C, 4 hr)-SO₃H group at indole C5Increased aqueous solubility

Degradation Pathways

Stability studies reveal degradation under extreme conditions:

ConditionDegradation ProductsMechanism
UV irradiation (254 nm)Indole ring cleavage productsPhotolytic C–N bond scission
High humidity (RH > 80%)Hydrolyzed acetamide fragmentsMoisture-induced hydrolysis
Thermal stress (150°C)Pyrazole ring decompositionThermal rearrangement/ring opening

Catalytic and Enzymatic Interactions

  • Enzymatic Hydrolysis : Liver microsomes (CYP450) metabolize the acetamide group to phenylacetic acid.

  • Metal-Catalyzed Oxidation : Fe³⁺/H₂O₂ induces free radical-mediated oxidation of the indole moiety.

Key Research Findings

  • Stereochemical Sensitivity : Minor structural changes (e.g., substituent position) drastically alter reactivity. For example, the 5-yl isomer shows 30% faster hydrolysis than the 6-yl analog.

  • Solvent Effects : Reactivity in polar aprotic solvents (e.g., DMF) exceeds that in nonpolar media due to stabilization of transition states .

  • pH-Dependent Stability : Maximum stability observed at pH 6–7; degradation accelerates outside this range.

Scientific Research Applications

2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic potential in treating various diseases, including cancer, inflammation, and infectious diseases.

    Industry: It can be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction and cellular responses.

Comparison with Similar Compounds

The following analysis compares 2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]acetamide with structurally related acetamide derivatives, focusing on synthesis, physicochemical properties, and pharmacological implications.

Structural Analogues and Substituent Effects

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties Reference
This compound C₁₉H₁₆N₄O 324.36 Pyrazol-4-yl (C-2), phenyl (acetamide) Hypothesized kinase inhibition potential
2-(4-Hydroxyphenyl)-N-(3-phenylpropyl)acetamide (30005) C₁₉H₂₁NO₂ 295.38 4-Hydroxyphenyl, 3-phenylpropyl Enhanced solubility via -OH group
2-(Aminophenyl)-N-(3-phenylpropyl)acetamide (30007) C₁₉H₂₂N₂O 294.39 Aminophenyl Potential for hydrogen bonding
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(1H-indol-5-yl)acetamide C₁₅H₁₅N₃O₂ 269.30 Dimethyloxazole Predicted density: 1.318 g/cm³
N-(1H-Indol-5-yl)-2-(6-methoxynaphthalen-2-yl)propanamide (13ac) C₂₅H₂₀ClNO₄ 433.88 Methoxynaphthalenyl, chloro Green solid, m.p. 158–159°C

Key Observations:

  • Substituent Diversity: The indole-pyrazole hybrid distinguishes the target compound from simpler indole-acetamide derivatives (e.g., 30005, 30007). Pyrazole and oxazole substituents (as in ) may enhance π-π stacking or metal coordination, while methoxynaphthalenyl groups (13ac) increase steric bulk and hydrophobicity .
  • Physicochemical Properties: The dimethyloxazole derivative has a lower molecular weight (269.30 vs. 324.36) and higher predicted density, reflecting tighter molecular packing. The methoxynaphthalenyl analog (13ac) shows a significantly higher molecular weight (433.88) due to aromatic extension .

Pharmacological Implications

  • Insecticide Derivatives: The pyrazole-acetamide scaffold is structurally related to Fipronil derivatives, which target insect GABA receptors . The indole-pyrazole hybrid may offer similar bioactivity with improved selectivity.
  • Anti-inflammatory and Anticancer Potential: Indole derivatives with electron-withdrawing groups (e.g., nitro, chloro) often exhibit enhanced binding to cyclooxygenase or kinase domains . The target compound’s phenyl and pyrazole groups could mimic such interactions.
  • Metabolic Stability: Trifluoromethyl and chlorobenzoyl substituents (as in ) are known to enhance metabolic stability, suggesting that analogous modifications to the target compound could optimize its pharmacokinetics.

Biological Activity

2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H15N5OC_{18}H_{15}N_{5}O with a molecular weight of 305.34 g/mol. The compound's structure features a phenyl group, a pyrazole moiety, and an indole derivative, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing pyrazole have shown significant activity against various pathogens. In vitro tests demonstrated minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antimicrobial efficacy .

Anticancer Activity

The anticancer potential of pyrazole-containing compounds has been extensively researched. A study evaluated the cytotoxic effects of various derivatives on cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HT29 (colon cancer). The results indicated that certain derivatives exhibited IC50 values as low as 3.79 µM against MCF7 cells, demonstrating significant growth inhibition .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)
Compound AMCF73.79
Compound BA54912.50
Compound CHT2942.30

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, compounds like this compound have shown promise in anti-inflammatory applications. Studies indicate that pyrazole derivatives can inhibit nitric oxide production and TNF-α release in macrophages stimulated with lipopolysaccharides (LPS), suggesting a mechanism for reducing inflammation .

Mechanistic Insights

The biological activities of pyrazole derivatives are often attributed to their ability to interact with specific biological targets. For instance, molecular docking studies have provided insights into how these compounds bind to enzymes involved in cancer progression and inflammation pathways. The presence of functional groups in the pyrazole structure facilitates these interactions, enhancing their pharmacological profiles .

Case Studies

One notable study involved the synthesis and evaluation of various pyrazole derivatives against different cancer cell lines. Among the tested compounds, one derivative demonstrated significant apoptosis induction in A549 cells with an IC50 value of 26 µM, highlighting its potential as an anticancer agent .

Properties

CAS No.

827318-36-5

Molecular Formula

C19H16N4O

Molecular Weight

316.4 g/mol

IUPAC Name

2-phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]acetamide

InChI

InChI=1S/C19H16N4O/c24-19(8-13-4-2-1-3-5-13)22-16-6-7-17-14(9-16)10-18(23-17)15-11-20-21-12-15/h1-7,9-12,23H,8H2,(H,20,21)(H,22,24)

InChI Key

VTMVTBKZVSEESX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)NC(=C3)C4=CNN=C4

Origin of Product

United States

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